Cinitapride-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinitapride-d5 is a deuterium-labeled derivative of Cinitapride, a benzamide with gastroprokinetic and antiemetic properties. It is primarily used in scientific research as a tracer for quantitation during the drug development process . Cinitapride itself is used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinitapride-d5 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Cinitapride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium labeling include catalytic hydrogen-deuterium exchange and the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment for handling deuterated compounds and rigorous quality control measures to verify the incorporation of deuterium into the final product .
Chemical Reactions Analysis
Types of Reactions
Cinitapride-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Cinitapride-d5 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in studies involving the synthesis and characterization of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Cinitapride in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Cinitapride.
Mechanism of Action
Cinitapride-d5, like Cinitapride, acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors. This dual activity enhances gastrointestinal motility and exerts antiemetic effects. The molecular targets include serotonin receptors, which play a crucial role in regulating gastrointestinal motility and secretion .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cinitapride include other prokinetic agents such as:
- Metoclopramide
- Domperidone
- Itopride
- Mosapride
- Levosulpiride
Uniqueness
Cinitapride-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium-labeled compounds are more stable and can be easily traced in metabolic studies, making them valuable tools in drug development and pharmacokinetic studies .
Properties
Molecular Formula |
C21H30N4O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-5-nitro-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)/i1D3,2D2 |
InChI Key |
ZDLBNXXKDMLZMF-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.